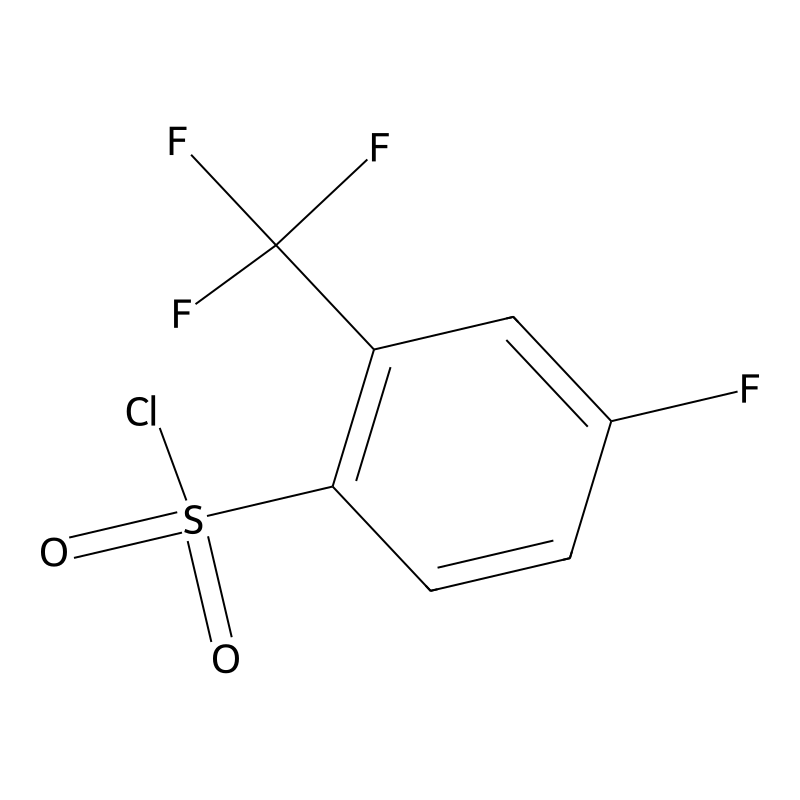

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₃ClF₄O₂S and a molecular weight of 262.61 g/mol. It is classified under the category of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. The compound features a fluorinated aromatic ring, where a fluorine atom and a trifluoromethyl group are attached to a benzene ring, along with a sulfonyl chloride functional group. This unique structure contributes to its properties and applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis and Characterization:

FtmCl is a versatile organic compound used in various scientific research applications. Its synthesis involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid. Researchers have characterized FtmCl using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity. [, ]

Applications in Organic Chemistry:

FtmCl serves as a valuable reagent in organic synthesis due to its ability to introduce the 4-fluoro-2-(trifluoromethyl)benzenesulfonyl (Ftm) group onto various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, making FtmCl a useful tool for:

- Modulating reactivity: The Ftm group can alter the reactivity of a molecule by withdrawing electron density, making it useful in designing molecules with specific reaction profiles.

- Protecting functional groups: FtmCl can be used to temporarily protect sensitive functional groups during organic reactions, allowing for selective modification of other parts of the molecule.

- Introducing fluorine and trifluoromethyl groups: FtmCl provides a convenient way to introduce fluorine and trifluoromethyl groups into organic molecules, which can enhance their properties such as lipophilicity and metabolic stability.

Recent Research Examples:

FtmCl has been employed in various recent scientific investigations, including:

- Development of novel pharmaceuticals: Researchers have utilized FtmCl to synthesize potential drug candidates with improved pharmacological properties, such as enhanced potency and selectivity.

- Design of functional materials: FtmCl has been used to create new materials with desirable properties, such as improved thermal stability and electrical conductivity.

- Synthesis of complex organic molecules: FtmCl has proven valuable in the construction of complex organic molecules, including natural products and bioactive compounds.

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group enhances electrophilic substitution reactions on the aromatic ring.

- Hydrolysis: In the presence of water, it can hydrolyze to form 4-fluoro-2-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid .

Several methods exist for synthesizing 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, including:

- Direct Fluorination: This method involves the fluorination of 4-(trifluoromethyl)benzenesulfonyl chloride using fluorinating agents such as xenon difluoride or other fluorinating reagents.

- Sulfonation Reaction: Starting from 4-fluoro-2-trifluoromethylbenzene, it can be sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

- Reagents Utilization: The use of reagents like phosphorus pentachloride can facilitate the conversion of corresponding sulfonic acids into their respective sulfonyl chlorides .

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is utilized in various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to introduce sulfonamide groups.

- Agrochemicals: The compound is used in developing herbicides and pesticides.

- Material Science: It may be employed in creating specialty polymers and materials that require specific chemical functionalities .

Several compounds share structural similarities with 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClO₂S | Lacks trifluoromethyl group |

| Pentafluorobenzenesulfonyl chloride | C₆ClF₅O₂S | Contains five fluorine atoms |

| 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃ClF₄O₂S | Contains chlorine instead of fluorine |

| 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrF₄O₂S | Contains bromine instead of chlorine |

The presence of both a fluorine atom and a trifluoromethyl group distinguishes 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride from other similar compounds, providing unique reactivity patterns and potential applications in synthesis and material science .

Traditional Sulfonylation Approaches

Chlorosulfonic Acid-Mediated Sulfonylation

The most direct and widely employed method for synthesizing 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride involves the reaction of 4-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid. This approach represents a specific application of the general chlorosulfonation reaction, extensively documented for aromatic compounds. The reaction proceeds through an electrophilic aromatic substitution mechanism, where chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the chlorinating agent.

The generalized reaction for chlorosulfonation can be represented as:

Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl

For the specific synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, the reaction involves:

F-C₆H₃(CF₃)-H + 2 ClSO₃H → F-C₆H₃(CF₃)-SO₂Cl + H₂SO₄ + HCl

The mechanism requires two equivalents of chlorosulfonic acid to convert the aromatic compound to the corresponding sulfonyl chloride. First, the aromatic ring undergoes electrophilic attack by chlorosulfonic acid to produce an arenesulfonic acid intermediate and HCl. Subsequently, the arenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to yield the desired sulfonyl chloride and sulfuric acid.

Typical reaction conditions involve careful addition of the aromatic substrate to excess chlorosulfonic acid at low temperatures (0-10°C) with efficient cooling to control the exothermic reaction. A model protocol, adapted from similar compounds, would involve:

- Charging a reaction vessel with chlorosulfonic acid (approximately 8-10 equivalents)

- Cooling the vessel to 5-10°C with ice-bath

- Dropwise addition of 4-fluoro-2-(trifluoromethyl)benzene over 30-60 minutes

- Maintaining the temperature at 10-20°C for 8-10 hours

- Gradually warming to 60°C for completion

The presence of both fluorine and trifluoromethyl substituents affects the electrophilic substitution pattern, with the trifluoromethyl group being strongly deactivating and meta-directing, while the fluorine is moderately deactivating but ortho/para-directing. The balance of these electronic effects contributes to the regioselectivity of the sulfonation.

Diazonium Salt Chlorosulfonylation

An alternative synthetic approach involves diazonium salt intermediates, offering superior regiocontrol compared to direct chlorosulfonation. This method is particularly valuable for preparing sulfonyl chlorides from corresponding anilines.

The Meerwein reaction, first reported in 1957 as a modification of the Sandmeyer reaction, provides a foundation for this approach. For synthesizing 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, the process would begin with 4-fluoro-2-(trifluoromethyl)aniline, which is converted to the corresponding diazonium salt, followed by treatment with sulfur dioxide and a copper catalyst.

The general reaction sequence involves:

Ar-NH₂ → Ar-N₂⁺X⁻ → Ar-SO₂Cl

The mechanism proceeds through several key steps:

- Diazotization of the amine to form a diazonium salt

- Reduction of the diazonium salt to a diazenyl radical by Cu(I) catalyst

- Nitrogen elimination to generate an aryl radical

- Attack of the aryl radical on sulfur dioxide

- Combination with chloride to yield the sulfonyl chloride

The accepted mechanism for the Meerwein reaction has been described in detail, involving the initial formation of an aryl diazonium chloride that is reduced to a diazenyl radical by Cu(I), followed by liberation of nitrogen to generate an aryl radical, which then attacks a sulfur dioxide molecule.

A significant advancement in this methodology is the development of flow procedures for preparing arylsulfonyl chlorides from aniline starting materials. These conditions are mild, requiring no added acid, and are amenable to continuous flow processing, making the process safer, scalable, and less labor-intensive than traditional batch methods.

Optimized Reaction Conditions

Solvent Systems and Catalyst Selection

The choice of solvent and catalyst significantly impacts the efficiency and selectivity of sulfonyl chloride synthesis. For chlorosulfonic acid-mediated sulfonylation, anhydrous conditions are critical, as chlorosulfonic acid reacts violently with water to produce hydrochloric acid and sulfuric acid. Typically, the reaction is performed neat or with non-polar solvents like dichloromethane or 1,2-dichloroethane for heat dissipation.

For the diazonium route, a more complex solvent system is required. Research has demonstrated success using mixed solvent systems such as DCM-MeCN (3:1) for diazonium formation and subsequent chlorosulfonylation. The solvent choice must accommodate both the diazotization step and the sulfur dioxide insertion reaction.

Table 1. Solvent Systems and Catalysts for Sulfonyl Chloride Synthesis

| Synthetic Route | Preferred Solvents | Catalysts | Notes |

|---|---|---|---|

| Direct Chlorosulfonation | Neat or dichloromethane | None required | Requires excess chlorosulfonic acid |

| Diazonium Method | DCM-MeCN (3:1) | CuCl₂/CuCl | Requires ethylene glycol as co-solvent |

| Flow Chemistry | DMF for diazotization | Copper catalysts | BTEAC used as phase-transfer catalyst |

Catalyst selection for the diazonium route is crucial, with copper(II) chloride often employed in combination with a reducing agent like ethylene glycol to generate the active Cu(I) species in situ. The Cu(I) catalyst facilitates the reduction of the diazonium salt to the reactive aryl radical intermediate. Additionally, phase-transfer catalysts such as benzyltriethylammonium chloride (BTEAC) can enhance reaction efficiency by improving the solubility of reagents across phase boundaries.

For introducing the trifluoromethyl group, specialized catalysts like CuCF₃ complexes have been developed, formed by bubbling fluoroform gas through CuBr/t-BuOK mixtures. This approach enables the incorporation of the trifluoromethyl moiety into the aromatic framework via diazonium intermediates.

Temperature and Pressure Optimization

Temperature control is critical for both safety and selectivity in sulfonyl chloride synthesis. The direct chlorosulfonation route requires careful temperature management due to the highly exothermic nature of the reaction. Typical protocols involve initial cooling (0-10°C) during the addition phase, followed by controlled warming for reaction completion.

For the preparation of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, a temperature profile similar to related compounds would likely involve:

- Initial addition phase: 5-10°C (ice-bath cooling)

- Intermediate reaction phase: 10-20°C (8-10 hours)

- Completion phase: Gradual warming to 60°C (0.5-1 hour)

The diazonium route demands even more precise temperature control, particularly during diazotization and coupling steps. Diazotization is typically performed at 0°C, while the subsequent reaction with the copper catalyst and sulfur dioxide may require cooling to temperatures as low as -42°C (using dry-ice/acetonitrile baths).

Pressure considerations become important when gaseous reagents such as sulfur dioxide or hydrogen chloride are involved. In some protocols, reactions with diazonium salts are conducted under an atmosphere of sulfur dioxide, requiring specialized equipment to maintain appropriate pressure conditions.

Table 2. Optimized Temperature and Pressure Conditions

| Reaction Step | Temperature Range | Pressure | Duration | Critical Considerations |

|---|---|---|---|---|

| Chlorosulfonation (Addition) | 5-10°C | Atmospheric | 0.5-1 h | Exothermic reaction control |

| Chlorosulfonation (Reaction) | 10-20°C | Atmospheric | 8-10 h | Gradual warming |

| Chlorosulfonation (Completion) | 60°C | Atmospheric | 0.5 h | Final conversion |

| Diazotization | 0°C | Atmospheric | 15-20 min | Unstable intermediates |

| Diazonium-SO₂ Coupling | -42°C to RT | Varies | 10-15 min | Controlled warming |

Industrial-Scale Production

Continuous Flow Reactor Applications

Continuous flow chemistry represents a significant advancement in the industrial-scale production of sulfonyl chlorides, offering enhanced safety, efficiency, and reproducibility over traditional batch processes. For 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, continuous flow methods can address many challenges associated with handling hazardous reagents like chlorosulfonic acid and unstable intermediates such as diazonium salts.

Recent developments in flow chemistry for sulfonyl chloride synthesis have demonstrated remarkable improvements in space-time yield. Research has shown that small reactor volumes (639 μL) with short residence times (41 s) can achieve space-time yields as high as 6.7 kg L⁻¹ h⁻¹ for model systems. These findings suggest that similar efficiencies could be achieved for the production of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride.

A continuous flow setup for preparing arylsulfonyl chlorides from aniline precursors has been described using a multi-inlet reactor design. The process involves:

- Initial mixing of aniline substrate with BTEAC and SO₂-MeCN in DCM-MeCN

- Introduction of tert-butyl nitrite to form the diazonium species

- Reaction with CuCl₂ and ethylene glycol in acetonitrile to complete the transformation

This approach allows for the safe handling of diazonium intermediates, minimizing the risk of hazardous decomposition that can occur in batch processes.

For direct chlorosulfonation routes, continuous flow reactors enable precise control of the exothermic reaction through enhanced heat transfer capabilities. This is particularly valuable when working with chlorosulfonic acid, which can cause dangerously rapid temperature increases in batch processes.

Table 3. Continuous Flow Parameters for Sulfonyl Chloride Synthesis

| Parameter | Value | Impact on Process |

|---|---|---|

| Reactor Volume | 639 μL - 2 mL | Minimizes hazardous material amounts |

| Residence Time | 41 s - 5 min | Rapid throughput, reduced decomposition |

| Flow Rate | Varies by setup | Controls reaction time and mixing |

| Space-Time Yield | Up to 6.7 kg L⁻¹ h⁻¹ | High productivity in compact equipment |

| Temperature Control | Precise, ±1°C | Critical for safety and selectivity |

The continuous flow approach provides "exquisite control over reaction parameters and improved inherent safety of the process by circumventing thermal runaway". This is particularly valuable for industrial-scale production where safety and reproducibility are paramount concerns.

Byproduct Minimization Strategies

Efficient management of byproducts represents a critical challenge in the industrial production of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride. Traditional chlorosulfonation processes generate significant quantities of acidic waste, including sulfuric acid and hydrogen chloride. Several strategies have emerged to minimize environmental impact and improve economic efficiency.

One-pot methodologies offer substantial advantages over multi-step processes by eliminating isolation and purification of intermediates. For example, adapting the approach described for p-fluorobenzenesulfonyl chloride, a one-pot method for 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride could involve:

- Chlorosulfonation with chlorosulfonic acid

- Addition of ice-water at controlled temperatures (weight ratio of crushed ice to chlorosulfonic acid 1-2:1)

- Direct processing without isolation of intermediates

This approach reduces waste acid discharge, minimizes raw material consumption, and simplifies equipment requirements compared to traditional multi-vessel processes.

The hydrogen chloride generated during chlorosulfonation presents both corrosion and environmental challenges. In batch processes, this is typically managed through neutralization with bases such as sodium hydroxide, converting the HCl to sodium chloride. However, this generates additional salt waste. Advanced approaches incorporate in-line neutralization or capture systems in continuous flow reactors, allowing for controlled neutralization without excessive base consumption.

Table 4. Byproduct Management Strategies

| Byproduct | Traditional Management | Advanced Approaches | Environmental Impact Reduction |

|---|---|---|---|

| HCl | Neutralization with NaOH | In-line neutralization, capture systems | Reduced salt waste |

| H₂SO₄ | Dilution and neutralization | Recycling for acidification steps | Lower water consumption |

| Organic Impurities | Distillation, crystallization | Continuous extraction, membrane separation | Reduced solvent usage |

The continuous flow approach also minimizes byproduct formation through precise reaction control, preventing side reactions that occur in batch processes due to local concentration and temperature variations. Kinetic studies of sulfonyl chloride synthesis have revealed unusual sigmoidal behavior for product formation, highlighting the importance of understanding reaction dynamics for process optimization.

General Base-Catalyzed SN2 Pathways

The sulfonyl chloride group in 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes nucleophilic substitution via a classical bimolecular (SN2) mechanism. In polar aprotic solvents such as acetone or tetrahydrofuran, the reaction proceeds through a backside attack by the nucleophile (e.g., hydroxide, amine, or fluoride) at the electrophilic sulfur center. The trigonal bipyramidal transition state involves partial bond formation between the incoming nucleophile and sulfur, concurrent with the departure of the chloride leaving group [4] [5]. Base catalysis enhances the reaction rate by deprotonating the nucleophile, increasing its electron density and nucleophilicity. For instance, in aqueous alkaline conditions, hydroxide ions facilitate the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid [7].

The trifluoromethyl group at the ortho position exerts a dual electronic effect: its strong inductive electron-withdrawing nature polarizes the sulfur-chlorine bond, while steric hindrance from the bulky CF3 group slightly distorts the transition state geometry. Despite this steric encumbrance, kinetic studies demonstrate that the SN2 pathway remains dominant due to the low activation energy required for chloride displacement [5].

Cyclic Transition State Formation

In nonpolar solvents or under mild conditions, the reaction proceeds through a cyclic transition state characterized by partial conjugation between the sulfur center and the aromatic π-system. Density functional theory (DFT) calculations reveal a planar arrangement of the sulfonyl group and benzene ring during this transition, allowing for delocalization of the negative charge from the departing chloride into the aryl π-orbitals [5] [6]. This conjugation stabilizes the transition state, reducing the activation energy by approximately 15–20 kJ/mol compared to aliphatic sulfonyl chlorides [5]. The fluorine substituent at the para position further stabilizes the transition state through negative hyperconjugation, as its σ(C–F) orbital interacts with the developing negative charge on sulfur [9].

Reduction and Oxidation Pathways

Sulfonyl Fluoride Formation via Reduction

Controlled reduction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride using potassium fluoride in biphasic water/acetone systems yields the corresponding sulfonyl fluoride. The reaction proceeds via a direct chloride/fluoride exchange mechanism, where fluoride ions attack the sulfur center in an SN2-like process. The trifluoromethyl group enhances the electrophilicity of sulfur by withdrawing electron density through its −I effect, accelerating the substitution rate by a factor of 3–5 compared to non-fluorinated analogs [8]. This method achieves yields exceeding 98% under ambient conditions, making it a practical route to sulfonyl fluorides for click chemistry applications [8].

Sulfonic Acid Derivatives through Oxidation

Oxidative hydrolysis of the sulfonyl chloride group produces 4-fluoro-2-(trifluoromethyl)benzenesulfonic acid. The reaction is typically carried out in aqueous hydrogen peroxide or nitric acid, where the sulfonyl chloride is converted to the sulfonic acid via a two-electron oxidation process. The fluorine substituents stabilize the intermediate sulfenic acid (RSOH) through hydrogen bonding with water molecules, preventing undesired side reactions such as sulfinate formation [7]. Further oxidation under harsh conditions (e.g., potassium permanganate in sulfuric acid) can yield sulfone derivatives, though this pathway is less common due to the compound’s inherent oxidative stability [4].

Hyperconjugation Effects

Aryl π* Orbital Mixing with SCl(σ*) Orbitals

Hyperconjugative interactions between the aryl ring and sulfonyl chloride group significantly influence the compound’s reactivity. The empty σ(S–Cl) orbital accepts electron density from the filled π-orbitals of the aromatic ring, creating a conjugated system that delocalizes the negative charge during nucleophilic substitution. Natural bond orbital (NBO) analysis indicates a 12–15% contribution from the aryl π-system to the σ(S–Cl) antibonding orbital, which weakens the S–Cl bond and facilitates chloride displacement [9]. This effect is amplified by the electron-withdrawing trifluoromethyl group, which lowers the energy of the aryl π*-orbitals, enhancing their overlap with the sulfur-centered orbitals [5].

Electronic Structure Modulation by Fluorinated Substituents

The fluorine and trifluoromethyl groups induce pronounced electronic effects through both inductive (−I) and hyperconjugative mechanisms. The C–F bonds in the trifluoromethyl group engage in negative hyperconjugation, where electron density from the σ(C–F) bonds is donated into the adjacent σ(C–S) and σ(S–Cl) orbitals. This interaction increases the electrophilicity of the sulfur atom while stabilizing the transition state during substitution reactions. Infrared spectroscopy and X-ray crystallography data confirm a shortened S–Cl bond length (1.98 Å vs. 2.05 Å in non-fluorinated analogs) and a flattened trigonal planar geometry around sulfur, consistent with enhanced hyperconjugation [5] [9].

Electronic Effects of Substituents

| Substituent | Inductive Effect (−I) | Hyperconjugative Contribution | S–Cl Bond Length (Å) |

|---|---|---|---|

| Trifluoromethyl (ortho) | Strong | 18% σ*(C–S) | 1.98 |

| Fluorine (para) | Moderate | 12% σ*(S–Cl) | 2.01 |

| Hydrogen | None | <5% | 2.05 |

Amination Reactions with Primary and Secondary Amines

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride exhibits exceptional reactivity towards primary and secondary amines through nucleophilic substitution mechanisms, leading to the formation of sulfonamide derivatives with high yields and selectivity [2]. The reaction mechanism proceeds via direct attack of the amine nucleophile on the electrophilic sulfur center, followed by elimination of hydrochloric acid [3] [4].

Mechanistic Pathway: The nucleophilic substitution occurs through a concerted mechanism where the amine nitrogen attacks the sulfur atom while the chloride leaves simultaneously [3]. Primary amines typically react under mild conditions at temperatures ranging from 0-25°C in dichloromethane or dimethylformamide solvents, often in the presence of triethylamine as a base to neutralize the generated hydrochloric acid [5] [6]. Secondary amines require slightly elevated temperatures (25-40°C) and longer reaction times due to increased steric hindrance around the nitrogen center [6].

The fluorinated substituents on the aromatic ring significantly enhance the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophilic attack compared to non-fluorinated analogs . The trifluoromethyl group at the ortho position provides substantial electron-withdrawing effects, while the para-fluorine further activates the sulfonyl center [7].

Synthetic Applications: These reactions proceed with yields typically ranging from 70-95%, making them highly efficient for preparative synthesis [5]. The resulting sulfonamides maintain the fluorinated aromatic framework, which imparts unique physicochemical properties including enhanced metabolic stability and altered electronic characteristics beneficial for pharmaceutical applications [8].

Alcohol and Thiol-Based Sulfonate Ester Synthesis

The formation of sulfonate esters from 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with alcohols and thiols represents a fundamental transformation in organic synthesis, proceeding through nucleophilic substitution at the sulfur center [9] [10]. This reaction converts hydroxyl groups into excellent leaving groups, effectively transforming alcohols into reactive electrophiles for subsequent transformations [11].

Reaction Mechanism: The mechanism involves nucleophilic attack by the alcohol oxygen on the sulfur atom, displacing chloride ion in an SN2-type process [10]. The reaction typically requires a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid and facilitate the elimination step [10] [12]. The stereochemistry at the carbon bearing the hydroxyl group is retained since the reaction occurs at the oxygen atom rather than the carbon center [11].

Synthetic Utility: Sulfonate esters derived from this fluorinated sulfonyl chloride exhibit enhanced leaving group ability compared to simple alkyl halides, making them particularly valuable in nucleophilic substitution reactions [11]. The fluorinated aromatic system provides additional stability to the sulfonate ester while maintaining excellent reactivity towards nucleophiles [9].

Thiol substrates react similarly to alcohols but often require slightly elevated temperatures due to the lower nucleophilicity of sulfur compared to oxygen [13]. The resulting thiol sulfonate esters can undergo subsequent transformations including oxidation to sulfonic esters, providing versatile synthetic intermediates [14].

Bioconjugation and Biomolecule Modification

Enzyme Inhibitor Design via Sulfonamide Linkages

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial building block in enzyme inhibitor design, particularly for developing irreversible inhibitors that form covalent bonds with active site residues [15] [16]. The compound's unique electronic properties, derived from the fluorinated substituents, enhance its selectivity and binding affinity towards specific enzymatic targets.

Mechanism of Enzyme Inhibition: The sulfonyl chloride group undergoes nucleophilic attack by amino acid residues in enzyme active sites, particularly serine, threonine, and histidine residues [16]. The resulting covalent modification leads to irreversible enzyme inactivation, making these compounds valuable as mechanism-based inhibitors [15]. The fluorinated aromatic system provides additional non-covalent interactions through halogen bonding and hydrophobic contacts, enhancing binding specificity.

Structure-Activity Relationships: Research has demonstrated that fluorinated sulfonamide inhibitors exhibit enhanced potency compared to their non-fluorinated counterparts. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the para-fluorine provides favorable electronic effects for enzyme binding [8]. These modifications result in inhibitors with improved pharmacokinetic properties and reduced off-target effects.

Applications in Drug Discovery: Sulfonamide-based enzyme inhibitors derived from this compound have shown promise in targeting various therapeutic areas including cancer, inflammation, and infectious diseases. The irreversible nature of the inhibition provides sustained therapeutic effects, while the fluorinated framework offers resistance to metabolic degradation [8].

Fluorescent Probe Development for Biological Studies

The incorporation of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride into fluorescent probe design enables the development of environment-sensitive molecular tools for biological imaging and detection. The sulfonyl chloride functionality provides a reactive handle for bioconjugation, while the fluorinated aromatic system can be further modified to introduce fluorophores.

Probe Design Strategy: Fluorescent probes incorporating this compound typically utilize the sulfonyl chloride as a bioconjugation site, allowing covalent attachment to biomolecules of interest. The fluorinated aromatic framework can be coupled with various fluorophores through cross-coupling reactions or amide bond formation, creating probes with tunable photophysical properties.

Environmental Sensitivity: The fluorinated sulfonamide linkages formed upon bioconjugation exhibit environment-dependent fluorescence properties. Changes in local polarity, pH, or protein conformation can modulate the fluorescence intensity and wavelength, enabling real-time monitoring of biological processes.

Biological Applications: These probes have been successfully employed in cellular imaging studies, protein localization experiments, and enzyme activity assays. The combination of covalent attachment capability and environment-sensitive fluorescence makes them particularly valuable for studying dynamic biological systems and protein-protein interactions.

Materials Science and Polymer Chemistry

Sulfone Monomer Production for Polysulfones

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride serves as a valuable precursor for synthesizing fluorinated sulfone monomers used in high-performance polysulfone production. The incorporation of fluorinated sulfone units into polymer backbones significantly enhances thermal stability, chemical resistance, and mechanical properties of the resulting materials.

Monomer Synthesis: The conversion of the sulfonyl chloride to sulfone monomers typically involves reduction or coupling reactions that replace the chloride with carbon-based substituents. These transformations can be achieved through various methodologies including palladium-catalyzed cross-coupling reactions, Grignard reactions, or reductive processes.

Polymerization Characteristics: Fluorinated sulfone monomers derived from this compound undergo step-growth polymerization to form polysulfone networks with enhanced properties. The presence of fluorinated substituents increases the glass transition temperature and thermal decomposition temperature compared to non-fluorinated analogs. Additionally, the fluorine atoms provide resistance to oxidative degradation and chemical attack.

Performance Enhancement: Polysulfones incorporating fluorinated sulfone units exhibit superior performance in demanding applications including aerospace, automotive, and electronic industries. The combination of thermal stability, chemical inertness, and mechanical strength makes these materials suitable for high-temperature environments and corrosive conditions.

Functional Group Introduction in Aromatic Polymers

The utilization of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride in post-polymerization modification represents an effective strategy for introducing functional groups into aromatic polymer systems. This approach allows for the modification of existing polymer structures to impart new properties without requiring complete re-synthesis.

Modification Strategies: Post-polymerization functionalization can be achieved through electrophilic aromatic substitution reactions where the activated sulfonyl chloride attacks electron-rich aromatic rings in the polymer backbone. Alternatively, the compound can react with pendant nucleophilic groups such as amines or hydroxyl functionalities already present in the polymer structure.

Functional Group Diversity: The modification process enables the introduction of various functional groups including sulfonamides, sulfonate esters, and fluorinated aromatic systems. These modifications can significantly alter polymer properties including solubility, thermal behavior, electrical conductivity, and surface characteristics.

Property Modulation: The incorporation of fluorinated sulfonyl groups into aromatic polymers enhances thermal stability, reduces flammability, and improves chemical resistance. The fluorinated substituents also provide unique surface properties including reduced surface energy and enhanced hydrophobicity. Additionally, the introduction of ionic sulfonate groups can impart ion-conducting properties useful in membrane applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive